

# An In-depth Technical Guide to the Chemical Structure of Benclothiaz

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## Compound of Interest

Compound Name: *Benclothiaz*

Cat. No.: *B3033156*

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This technical guide provides a comprehensive overview of the chemical structure of **Benclothiaz**, a compound belonging to the benzothiazole class of heterocyclic molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, and synthesis, supported by experimental data and visualizations.

## Chemical Identity and Structure

**Benclothiaz**, systematically named 7-chloro-1,2-benzothiazole, is a synthetic organic compound with the molecular formula  $C_7H_4ClNS$ .<sup>[1][2][3]</sup> Its chemical structure is characterized by a benzene ring fused to a thiazole ring, with a chlorine atom substituted at the 7th position of the bicyclic system. The core of the molecule is the benzothiazole moiety, a significant scaffold in medicinal chemistry due to its diverse biological activities.<sup>[4]</sup>

Table 1: Chemical Identifiers for **Benclothiaz**

Identifier	Value
IUPAC Name	7-chloro-1,2-benzothiazole
Synonyms	Clothiazoben, Benclonthiaz [ISO]
CAS Registry Number	89583-90-4
Molecular Formula	C <sub>7</sub> H <sub>4</sub> ClNS
Molecular Weight	169.63 g/mol
InChI	InChI=1S/C7H4ClNS/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H
InChIKey	VSVKOUBCDZYAQY-UHFFFAOYSA-N
Canonical SMILES	<chem>C1=CC2=C(C(=C1)Cl)SN=C2</chem>

Below is a diagram of the chemical structure of **Benclonthiaz**, generated using the DOT language.

Caption: Chemical structure of **Benclonthiaz**.

## Physicochemical Properties

The physicochemical properties of **Benclonthiaz** are crucial for its behavior in biological and environmental systems. While extensive experimental data for **Benclonthiaz** is not readily available in the public domain, computed properties from reliable databases provide valuable insights.

Table 2: Computed Physicochemical Properties of **Benclonthiaz**

Property	Value	Source
Molecular Weight	169.63 g/mol	PubChem
XLogP3	2.9	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	1	PubChem
Rotatable Bond Count	0	PubChem
Exact Mass	168.975298 g/mol	PubChem
Monoisotopic Mass	168.975298 g/mol	PubChem
Topological Polar Surface Area	41.1 Å <sup>2</sup>	PubChem
Heavy Atom Count	10	PubChem
Formal Charge	0	PubChem
Complexity	131	PubChem

## Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of **Benclothiaz**. While a complete set of spectra specifically for **Benclothiaz** is not publicly available, data for the parent benzothiazole and its derivatives can be used for comparative analysis.

Table 3: Predicted and Representative Spectroscopic Data for Benzothiazole Derivatives

Technique	Data Type	Predicted/Representative Values for Benzothiazole Derivatives
$^1\text{H}$ NMR	Chemical Shift ( $\delta$ )	Aromatic protons typically appear in the range of 7.0-9.0 ppm. The specific shifts for the protons on the chlorinated benzene ring of Benclothiaz would be influenced by the chloro-substituent and the thiazole ring.
$^{13}\text{C}$ NMR	Chemical Shift ( $\delta$ )	Aromatic carbons generally resonate between 110-160 ppm. The carbon attached to the chlorine atom will show a characteristic downfield shift.
Mass Spectrometry (MS)	m/z	The molecular ion peak $[\text{M}]^+$ would be expected at approximately 169 and 171 m/z in a roughly 3:1 ratio, characteristic of a compound containing one chlorine atom.
Infrared (IR) Spectroscopy	Wavenumber ( $\text{cm}^{-1}$ )	Characteristic peaks for C=N stretching (around $1630\text{ cm}^{-1}$ ), aromatic C-H stretching (around $3025\text{ cm}^{-1}$ ), and C-S stretching (around $690\text{ cm}^{-1}$ ) are expected. <a href="#">[5]</a>

## Synthesis of Benclothiaz

A specific, detailed experimental protocol for the synthesis of **Benclothiaz** is not widely published. However, the synthesis of benzothiazole derivatives is well-documented, and a general synthetic route can be proposed. A common method involves the condensation of a

substituted 2-aminothiophenol with a suitable cyclizing agent. For **Benclothiaz**, this would likely involve a chlorinated 2-aminothiophenol derivative.

## General Experimental Protocol for Benzothiazole Synthesis

This protocol describes a general method for the synthesis of a benzothiazole ring, which can be adapted for the synthesis of **Benclothiaz** with the appropriate starting materials.

Materials:

- Substituted 2-aminothiophenol
- Formic acid or an appropriate aldehyde/acyl chloride
- Solvent (e.g., toluene, ethanol)
- Catalyst (if required, e.g., acid or base)

Procedure:

- Dissolve the substituted 2-aminothiophenol in a suitable solvent in a round-bottom flask.
- Add the cyclizing agent (e.g., formic acid) to the solution.
- Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain the desired benzothiazole derivative.

The following diagram illustrates a generalized workflow for the synthesis of a benzothiazole derivative.



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Caption: Generalized workflow for benzothiazole synthesis.

## Mechanism of Action and Biological Activity

**Benclothiaz** is classified as a nematicide.[6] While the specific molecular mechanism of action for **Benclothiaz** has not been extensively detailed in publicly available literature, the biological activity of benzothiazole derivatives is an active area of research. Many benzothiazoles exert their effects by interacting with specific enzymes or receptors in the target organism.

For nematicides, common mechanisms of action include disruption of the nervous system, inhibition of essential enzymes, or interference with metabolic pathways.[7][8] It is plausible that **Benclothiaz** acts on a specific target within nematodes, leading to paralysis and death. Further research is required to elucidate the precise signaling pathways involved in the nematicidal activity of **Benclothiaz**.

The diagram below illustrates a hypothetical signaling pathway for a nematicide targeting the nervous system.



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Caption: Hypothetical mechanism of nematicidal action.

## Conclusion

**Benclothiaz** is a chlorinated benzothiazole with potential applications as a nematicide. Its chemical structure provides a foundation for understanding its physicochemical properties and biological activity. While specific experimental data for **Benclothiaz** is limited in the public domain, this guide provides a comprehensive overview based on available information for the benzothiazole class of compounds. Further research into the specific synthesis, spectroscopic characterization, and mechanism of action of **Benclothiaz** is warranted to fully realize its potential in agricultural and pharmaceutical applications.

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